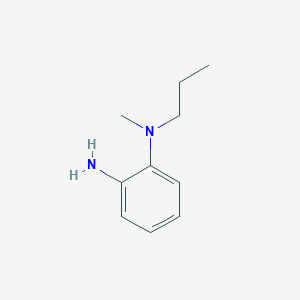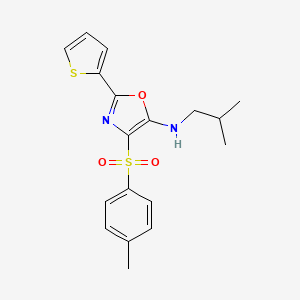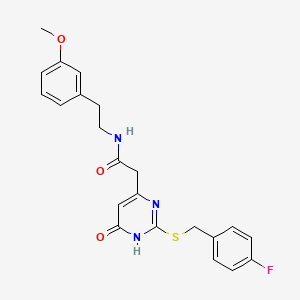![molecular formula C25H27N5O3 B2407097 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 578732-59-9](/img/structure/B2407097.png)
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione, also known as DBMP, is a purine derivative that has been extensively studied for its potential applications in scientific research. DBMP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Scientific Research Applications
1. Structural and Conformational Analysis
- The compound 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline, which is closely related to the compound , has been analyzed for its structural properties. The theophylline moiety was found to be planar, and the structure is stabilized by intramolecular hydrogen bonds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
2. Chemical Synthesis and Modification
- A study on the unusual reaction of 8-bromo-3-methyl-7-(thietan-3-yl)3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) was conducted. This reaction resulted in the formation of 8-dimethylamino-substituted derivatives, indicating potential for chemical modifications of purine-dione compounds (Khaliullin & Shabalina, 2020).
3. Biological Activity Studies
- Compounds structurally similar to 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione have been synthesized and evaluated for potential pharmacological effects. For instance, 8-aminoalkyl derivatives of purine-2,6-dione have shown affinity for certain serotonin receptors and displayed antidepressant-like and anxiolytic-like activities in animal models (Chłoń-Rzepa et al., 2013).
4. Synthesis of Novel Derivatives
- Research has been conducted on the synthesis of new derivatives of purine-2,6-diones, such as the [f]-fused purine-2,6-diones, which involved complex chemical processes. These studies contribute to the understanding of the synthesis pathways and potential applications of these compounds (Hesek & Rybár, 1994).
5. Antitumor and Vascular Relaxing Effects
- Novel heterocycles, including purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, have been synthesized from compounds similar to this compound. These compounds demonstrated antitumor activity and were evaluated for their vascular relaxing effects (Ueda et al., 1987).
properties
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18(31)14-30-21(26-23-22(30)24(32)28(3)25(33)27(23)2)17-29(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13H,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYKDFWKQDYEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)
![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)



![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)
![6-Tert-butyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2407034.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407037.png)